

Technical Guide: Synthesis of 2-(2-nitrophenoxy)propanoyl chloride

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Compound of Interest

Compound Name:	2-(2-Nitrophenoxy)propanoyl chloride
CAS No.:	360051-40-7
Cat. No.:	B2968055

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Executive Summary

This guide details the synthesis of **2-(2-nitrophenoxy)propanoyl chloride**, a critical intermediate often utilized in the development of aryloxyalkanoic acid herbicides and specific pharmaceutical pharmacophores.

Unlike simple acyl chlorides, this molecule contains an ortho-nitro substituent on the phenoxy ring. This structural motif introduces steric bulk and electronic deactivation that requires specific process controls during the etherification and chlorination stages to prevent side reactions (such as nucleophilic aromatic substitution competition or decarboxylation).

The protocol below prioritizes high-fidelity conversion using a two-phase strategy:

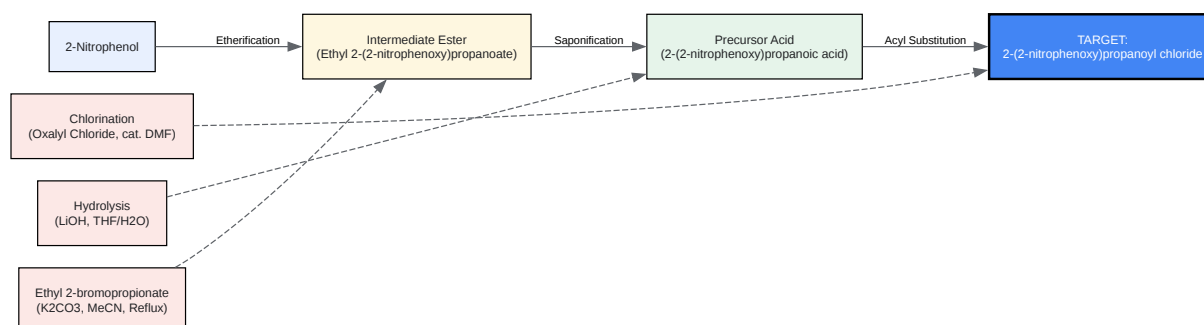
- **Williamson Ether Synthesis:** Construction of the ether linkage with strict pH and temperature control.
- **Vilsmeier-Haack Type Chlorination:** Catalytic conversion of the carboxylic acid to the acid chloride using oxalyl chloride/DMF to minimize thermal degradation.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the chiral center (if starting from chiral lactate) and the stability of the nitro group, we avoid harsh Lewis acids. The strategy relies on a stepwise construction:

- Disconnection: The C-Cl bond is the most labile; the precursor is the corresponding carboxylic acid.
- Ether Linkage: The C-O bond is formed via displacement. 2-Nitrophenol is a weak nucleophile () due to the electron-withdrawing nitro group, requiring a robust base () and a polar aprotic solvent.

Synthetic Pathway Diagram



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Figure 1: Stepwise synthetic pathway from commercial starting materials to the target acyl chloride.

Phase 1: Synthesis of Precursor Acid

Target: 2-(2-nitrophenoxy)propanoic acid Mechanism: Williamson Ether Synthesis followed by Base Hydrolysis.

Reagents & Materials

Reagent	Equiv.[1][2][3]	Role	Critical Attribute
2-Nitrophenol	1.0	Substrate	Dry; Yellow crystalline solid.[2]
Ethyl 2-bromopropionate	1.2	Electrophile	Lachrymator; handle in hood.
Potassium Carbonate ()	2.0	Base	Anhydrous; finely ground.
Acetonitrile (MeCN)	Solvent	Medium	Polar aprotic; promotes
Lithium Hydroxide (LiOH)	3.0	Hydrolysis Base	Mild base to prevent nitro-reduction.

Detailed Protocol

- Etherification:
 - Charge a round-bottom flask with 2-Nitrophenol (10.0 g, 71.9 mmol) and Anhydrous (19.9 g, 144 mmol).
 - Add Acetonitrile (150 mL) and stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow/orange as the phenoxide anion forms.
 - Add Ethyl 2-bromopropionate (11.2 mL, 86.3 mmol) dropwise via syringe.
 - Heat to reflux (82°C) for 6–8 hours.

- Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The starting phenol () should disappear; the ester product is less polar ().
- Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over and concentrate to yield the crude ester.[4]
- Hydrolysis:
 - Dissolve the crude ester in THF/Water (3:1, 100 mL).
 - Add LiOH (5.2 g, 215 mmol). Stir at RT for 4 hours.
 - Checkpoint: TLC should show the disappearance of the ester and a baseline spot (carboxylate salt).
 - Acidification: Cool to 0°C. Slowly acidify with 1M HCl to pH 2. The product will precipitate as a solid or oil.
 - Isolation: Extract with EtOAc (3 x 50 mL). Dry () and concentrate.[2] Recrystallize from Ethanol/Water if necessary.

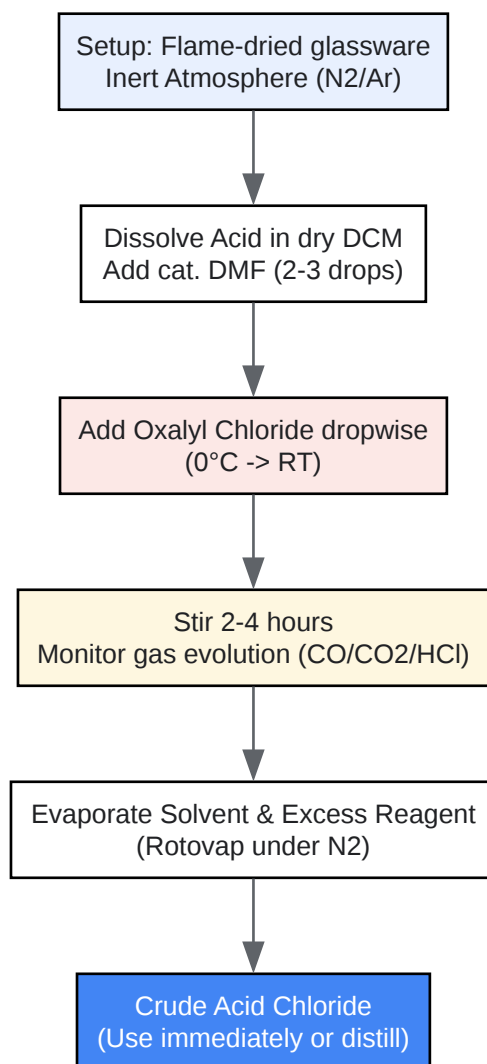
Phase 2: Chlorination to Acid Chloride

Target: **2-(2-nitrophenoxy)propanoyl chloride** Method: Oxalyl Chloride with DMF Catalyst (Vilsmeier-Haack intermediate). Rationale: Thionyl chloride (

) requires reflux and generates

. Oxalyl chloride operates at room temperature, preserving the sensitive nitro group and preventing thermal racemization (if chiral).

Experimental Workflow Diagram



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Figure 2: Operational workflow for moisture-sensitive acid chloride generation.

Detailed Protocol

- Preparation:
 - Dry all glassware in an oven (120°C) for >1 hour. Assemble under a flow of nitrogen.[3]
 - Dissolve 2-(2-nitrophenoxy)propanoic acid (5.0 g, 23.7 mmol) in Anhydrous Dichloromethane (DCM, 50 mL).

- Add catalytic DMF (Dimethylformamide, 0.05 mL). Note: DMF is essential; it forms the reactive chloroiminium species that activates the oxalyl chloride.
- Reaction:
 - Cool the solution to 0°C (ice bath).
 - Add Oxalyl Chloride (2.4 mL, 28.4 mmol, 1.2 equiv) dropwise over 10 minutes.
 - Observation: Vigorous bubbling will occur (evolution of CO, , and HCl).
 - Remove the ice bath and stir at Room Temperature for 3 hours.
 - Completion Check: Take an aliquot, quench with excess methanol, and run TLC. If the methyl ester (formed from quench) is the sole spot, conversion is complete.
- Isolation:
 - Concentrate the mixture on a rotary evaporator. Crucial: Use a trap or scrubber for HCl fumes.
 - To ensure complete removal of oxalyl chloride, add 10 mL of dry DCM and re-evaporate (azeotropic removal) twice.
 - Result: The product is typically a yellow/viscous oil. Due to high reactivity, purification by distillation is only recommended if high vacuum (<1 mmHg) is available to keep the temperature below 60°C. Otherwise, use crude for the next step.

Analytical Characterization (Self-Validation)

The following data points confirm the identity of the product.

Technique	Expected Signal	Structural Assignment
IR Spectroscopy	1790–1815 cm^{-1}	C=O stretch (Acid Chloride). Distinct shift from acid (1710 cm^{-1}).
IR Spectroscopy	1525 cm^{-1} , 1345 cm^{-1}	N-O stretch (group).
^1H NMR (CDCl_3)	1.75 (d, 3H)	Methyl group ().
^1H NMR (CDCl_3)	5.10 (q, 1H)	Methine proton (-CH). Deshielded by Cl and O-Ar.
^1H NMR (CDCl_3)	6.9 – 7.9 (m, 4H)	Aromatic protons (2-nitrophenoxy pattern).
Reactivity Test	Reacts w/ Methanol	Rapid exotherm; forms Methyl Ester (check by TLC).

Safety & Handling

- Acid Chlorides: Highly corrosive and moisture sensitive. Hydrolyzes to release HCl gas. Handle only in a fume hood.
- Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Do not distill the residue above 100°C.
- Oxalyl Chloride: Releases Carbon Monoxide (CO), a silent killer. Ensure hood airflow is >100 fpm.

References

- Williamson Ether Synthesis & Phenoxy Acids

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- Chemical Properties & Safety

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- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
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